2-(2,4,6-Trimethylphenoxy)oxane
Description
Properties
CAS No. |
94800-75-6 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenoxy)oxane |
InChI |
InChI=1S/C14H20O2/c1-10-8-11(2)14(12(3)9-10)16-13-6-4-5-7-15-13/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
RYRNOZDEQLDHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2CCCCO2)C |
Origin of Product |
United States |
Preparation Methods
Halooxane Precursors and Phenoxide Reactivity
The most direct route to 2-(2,4,6-trimethylphenoxy)oxane employs nucleophilic substitution between a halogenated oxane derivative and 2,4,6-trimethylphenol. For instance, 2-bromooxane reacts with the sodium or potassium salt of 2,4,6-trimethylphenol in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The phenoxide ion, generated in situ by deprotonating the phenol with a strong base (e.g., NaH or K₂CO₃), attacks the electrophilic carbon adjacent to the oxygen atom in the halooxane, displacing the halide:
$$
\text{2-Bromooxane} + \text{Na}^+\text{(2,4,6-Trimethylphenolate)} \rightarrow \text{this compound} + \text{NaBr}
$$
Key variables influencing this reaction include:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF, DMSO | Enhances ion dissociation |
| Temperature | 80–100°C | Accelerates substitution |
| Base | K₂CO₃, NaH | Facilitates phenoxide generation |
| Reaction Time | 12–24 hours | Ensures completion |
Steric hindrance from the trimethyl groups on the phenyl ring necessitates prolonged reaction times and elevated temperatures to achieve yields exceeding 70%.
Alternative Electrophiles: Tosylates and Mesylates
To mitigate the low reactivity of bromooxane, activated leaving groups such as tosylates (OTs) or mesylates (OMs) are employed. For example, 2-tosyloxane reacts with 2,4,6-trimethylphenol in toluene under reflux, yielding the target compound in 85% efficiency after 8 hours. This method reduces side reactions, as tosyl groups are superior leaving agents compared to halides.
Cyclization Techniques
Linear Precursor Synthesis
Cyclization of linear precursors offers a versatile pathway to this compound. A common strategy involves synthesizing 5-(2,4,6-trimethylphenoxy)pentan-1-ol, which undergoes intramolecular cyclization under acidic or basic conditions. For instance, treating the diol with concentrated sulfuric acid protonates the hydroxyl group, enabling nucleophilic attack by the ether oxygen to form the oxane ring:
$$
\text{HO-(CH}2\text{)}4-\text{O-C}6\text{H}2(\text{CH}3)3 \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
$$
This method achieves yields of 65–75%, with side products arising from intermolecular etherification minimized by dilute reaction conditions.
Base-Catalyzed Cyclization
Alternatively, 5-(2,4,6-trimethylphenoxy)pentyl bromide undergoes base-induced cyclization in the presence of NaOH. The hydroxide ion deprotonates the terminal hydroxyl group, forming an alkoxide that displaces the bromide intramolecularly:
$$
\text{Br-(CH}2\text{)}4-\text{O-C}6\text{H}2(\text{CH}3)3 \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaBr}
$$
Yields for this route range from 60–70%, with the reaction time reduced to 4–6 hours in ethanol at 60°C.
Alternative Synthetic Routes
Mitsunobu Reaction
The Mitsunobu reaction couples 2,4,6-trimethylphenol with a diol (e.g., 1,5-pentanediol) using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This method forms the ether bond between the phenol and diol, followed by cyclization of the remaining hydroxyl group:
$$
\text{HO-(CH}2\text{)}5-\text{OH} + \text{C}6\text{H}2(\text{CH}3)3\text{-OH} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}
$$
While effective, this approach requires stoichiometric amounts of reagents, increasing costs and complicating purification.
One-Pot Methods Inspired by Industrial Processes
Drawing parallels from patent CN107304220B, sodium-mediated one-pot syntheses offer a streamlined alternative. Sodium ethoxide, generated from sodium and ethanol, deprotonates 2,4,6-trimethylphenol to form the phenoxide, which reacts with 1,5-dibromopentane in toluene:
$$
\text{Br-(CH}2\text{)}5-\text{Br} + 2 \text{Na}^+\text{(2,4,6-Trimethylphenolate)} \rightarrow \text{this compound} + 2 \text{NaBr}
$$
This method eliminates intermediate isolation steps, achieving yields of 80% with reaction times under 10 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | 12–24 h | Moderate | High |
| Acid-Catalyzed Cyclization | 65–75 | 6–8 h | High | Moderate |
| Mitsunobu Reaction | 60–70 | 4–6 h | Low | Low |
| One-Pot Synthesis | 75–80 | 8–10 h | High | High |
Nucleophilic substitution remains the most reliable laboratory-scale method, while one-pot protocols are favored industrially for their efficiency.
Industrial and Laboratory Scale Considerations
Industrial production prioritizes solvent recovery and minimal waste, with toluene or xylene often recycled post-reaction. Laboratory syntheses emphasize purity, frequently employing column chromatography for isolation. Challenges include managing the trimethyl group’s steric effects, which slow reaction kinetics, and optimizing catalyst loadings to suppress oligomer formation.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethylphenoxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2,4,6-Trimethylphenoxy)oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethylphenoxy)oxane involves its interaction with molecular targets through various pathways. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2,4,6-trimethylphenoxy group is a common structural motif in several compounds, but variations in the core structure lead to distinct physicochemical properties and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Structure Influence: The oxane ring in this compound likely confers greater rigidity and lipophilicity compared to the piperazine core in HBK18 (a hydrochloride salt with higher solubility) or the flexible acetamide backbone in CPN-7. These differences impact bioavailability and application scope. CPN-9’s pyridyl-thiazole moiety enables Nrf2/ARE pathway activation, critical for oxidative stress mitigation, but its poor BBB permeability highlights challenges absent in non-pharmacological analogs like TMPBA .
Substituent Effects: The 2,4,6-trimethylphenoxy group enhances steric hindrance and electron donation across all compounds. In HBK18, this group improves receptor selectivity compared to less substituted analogs (e.g., HBK17 with 2,5-dimethylphenoxy) .
Materials Science: TMPBA’s utility in SWCNT functionalization contrasts with the analytical role of l-(2,4,6-TMP)-2-aminopropane .
Q & A
Q. What synthetic methodologies are effective for preparing 2-(2,4,6-Trimethylphenoxy)oxane?
The compound can be synthesized via Williamson ether synthesis , involving the reaction of 2,4,6-trimethylphenol with a tetrahydropyran (oxane) derivative bearing a leaving group (e.g., bromide or tosylate). Key steps include:
- Protection/deprotection strategies for hydroxyl groups to avoid side reactions.
- Use of anhydrous conditions and catalysts like K₂CO₃ or NaH to enhance nucleophilic substitution efficiency.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the ether linkage and substituent positions. For example, the methine proton in the oxane ring typically resonates at δ 3.5–4.5 ppm, while aromatic protons from the trimethylphenoxy group appear at δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 250.1934).
- Infrared (IR) Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C stretching) and ~1600 cm⁻¹ (aromatic C=C) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposition occurs above 150°C, as observed in structurally similar aryl ethers. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation .
- Light Sensitivity : The trimethylphenoxy group may undergo photodegradation; use amber glassware and minimize UV exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Modify the oxane ring (e.g., introduce heteroatoms or alkyl groups) or the trimethylphenoxy moiety (e.g., halogenation) to assess effects on target binding. For example, replacing methyl groups with halogens may enhance metabolic stability .
- In Silico Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors) based on quantum chemical calculations of electron density and steric effects .
Q. What computational approaches are suitable for predicting the compound’s physicochemical properties?
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to optimize geometry and calculate dipole moments, polarizability, and HOMO-LUMO gaps .
- Molecular Dynamics (MD) Simulations : Assess solvation dynamics and membrane permeability using tools like GROMACS, particularly for drug delivery applications .
Q. How can researchers address low aqueous solubility in pharmacological studies?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or employ nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance bioavailability .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays without cytotoxicity .
Q. What experimental models are appropriate for evaluating neuroprotective efficacy?
- In Vitro : Oxidative stress models (e.g., H₂O₂-treated SH-SY5Y cells) to measure attenuation of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA .
- In Vivo : Transgenic ALS mouse models (e.g., SOD1 mutants) to assess motor function preservation via rotarod tests and histological analysis of neuronal survival .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields be resolved?
- Reaction Parameter Optimization : Screen solvents (e.g., DMF vs. THF), temperatures (room temp vs. reflux), and catalysts (e.g., phase-transfer agents) to identify yield-limiting factors.
- Byproduct Identification : Use LC-MS to detect intermediates or side products (e.g., diaryl ethers from competing reactions) .
Q. Why might NMR spectra differ across studies?
- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Conformational Isomerism : The oxane ring’s chair vs. boat conformations can split signals in ¹H NMR. Variable-temperature NMR can clarify this .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
